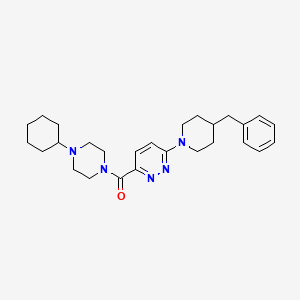

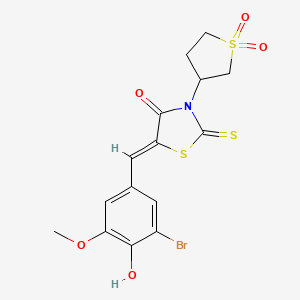

![molecular formula C24H24N4O B2706825 N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(diethylamino)benzamide CAS No. 477537-40-9](/img/structure/B2706825.png)

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(diethylamino)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(diethylamino)benzamide” is a benzimidazole derivative . Benzimidazole derivatives are known for their diverse biological and clinical applications . Some newer N-benzimidazol-2yl substituted benzamide analogues have been prepared and assessed for activation of human glucokinase (GK), revealing significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models .

Synthesis Analysis

The synthesis of N-benzimidazol-2yl substituted benzamide analogues involves the preparation and assessment for activation of GK . Amongst the derivatives synthesized, compounds 2 and 7 strongly increased catalytic action of GK .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzimidazole nucleus, which allows them to interact easily with the biopolymers of the living system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the preparation of N-benzimidazol-2yl substituted benzamide analogues . The Mannich reaction has also been applied in the preparation of a series of N-benzimidazol-1-yl methyl-benzamide derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their single absorption and dual emission with large Stokes shift . The quantum yield of 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol is high compared to the compound where -NH2 group is present in place of hydroxyl group in ethanol .Scientific Research Applications

Antibacterial Agents

The compound has been synthesized and evaluated as a potential antibacterial agent . It has shown promising activity against Staphylococcus aureus with MIC values in the range of 19.7–24.2 μM . The compound also eliminated S. aureus strain after 24-hour exposure indicating its bactericidal activity .

Dye Removal

The compound has been used in the synthesis of single phase δ-MnO2 NPs, which exhibited superior catalytic activity and high durability in the dye removal study . This suggests its potential application in environmental remediation .

Synthesis of Pharmaceutically Important Derivatives

The compound has been used in the synthesis of pharmaceutically important 1,2-disubstituted benzimidazoles and 2,3-dihydro-1H-perimidine derivatives . These derivatives have various applications in the pharmaceutical industry .

Antifungal Activity

Benzothiazole derivatives, which include this compound, have been associated with antifungal activity . This suggests its potential use in the development of antifungal drugs .

Antiprotozoal Activity

Benzothiazole derivatives have also been associated with antiprotozoal activity . This indicates its potential application in the treatment of protozoal infections .

Anticancer Activity

Benzothiazole derivatives have been associated with anticancer activity . This suggests its potential use in the development of anticancer drugs .

Future Directions

properties

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(diethylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O/c1-3-28(4-2)18-15-13-17(14-16-18)24(29)27-20-10-6-5-9-19(20)23-25-21-11-7-8-12-22(21)26-23/h5-16H,3-4H2,1-2H3,(H,25,26)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCXSQVHOORMNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(diethylamino)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2706746.png)

![6-[[(4-Fluorophenyl)methyl-prop-2-ynylamino]methyl]-3,4-dimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B2706748.png)

![2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2706749.png)

![N-ethyl-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2706753.png)

![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2706756.png)

![N-(4-ethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2706760.png)

![diethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2706761.png)

![5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one](/img/structure/B2706765.png)